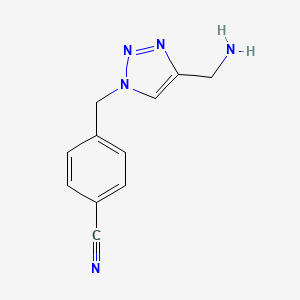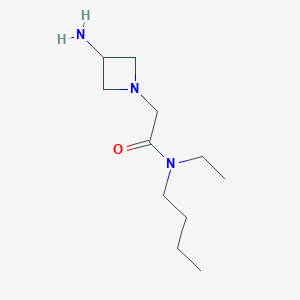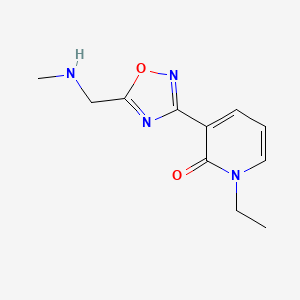
4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile
Descripción general
Descripción
4-(Aminomethyl)benzonitrile hydrochloride is a chemical compound used as an organic building block . It can be used in the synthesis of fluorescent-labeled bisbenzamidine, which can be a biochemical tool in biomedical studies .
Synthesis Analysis
4-(Aminomethyl)benzonitrile hydrochloride can be synthesized via hydrosilylation reaction in the presence of Fe complex . It can also be prepared from 4-(aminomethyl) benzyl alcohol .Molecular Structure Analysis
The molecular structure of 4-(Aminomethyl)benzonitrile hydrochloride has been studied with Density Functional Theory . The complete assignments have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .Chemical Reactions Analysis
4-(Aminomethyl)benzonitrile hydrochloride can be used in the synthesis of fluorescent-labeled bisbenzamidine . It can also be used in the synthesis of 3-(p-benzylamino)-1,2,4,5 tetrazine, used in the modification of alginate hydrogels, employed in cell engineering applications .Physical And Chemical Properties Analysis
4-(Aminomethyl)benzonitrile hydrochloride is a solid with a melting point of 274-279 °C (lit.) . Its molecular weight is 168.62 .Aplicaciones Científicas De Investigación
Synthesis of Triazole Derivatives
- A novel approach for the synthesis of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives has been developed. These compounds exhibit antimicrobial properties, indicating their potential application in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Antimicrobial Activities
- Research into 4-amino-3-(1-aryl-5-methyl-1,2,3-triazol-4-yl)-5-mercapto-1,2,4-triazoles and their derivatives has shown significant antibacterial activities. This underscores the potential of triazole-based compounds in the development of new antibiotics (Zhang et al., 2010).
Anticancer Properties
- Derivatives of 1,2,4-triazole have been identified for their anticancer properties. Notably, certain synthesized compounds have been highlighted for their role in cancer treatment, demonstrating the critical application of these derivatives in medicinal chemistry (Rud et al., 2016).
Anticonvulsant and Antitubercular Activities
- The pharmacological evaluation of synthesized 1,2,4-triazole derivatives has revealed their antimicrobial and antitubercular activities. Moreover, some derivatives have shown promising anticonvulsant properties, expanding the scope of triazole compounds in therapeutic applications (Dave et al., 2007).
Novel Synthetic Pathways
- Innovative synthetic methodologies have been developed for the creation of tetrazole derivatives from aminobenzonitriles, showcasing the versatility of triazole compounds in organic synthesis. These methods provide efficient routes to biologically potent tetrazole derivatives, highlighting the compound's importance in drug discovery and development (Rao et al., 2014).
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
It’s known that this compound can be used in the synthesis of fluorescent-labeled bisbenzamidine, a biochemical tool in biomedical studies . It can also be used in the synthesis of 3-(p-benzylamino)-1,2,4,5 tetrazine, used in the modification of alginate hydrogels, employed in cell engineering applications .
Result of Action
Its potential use in the synthesis of biochemical tools suggests that it could have significant effects at the molecular level .
Propiedades
IUPAC Name |
4-[[4-(aminomethyl)triazol-1-yl]methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c12-5-9-1-3-10(4-2-9)7-16-8-11(6-13)14-15-16/h1-4,8H,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPZMEHJKGAOSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)CN)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[2-(piperidin-4-yl)ethyl]cyclobutanamine](/img/structure/B1488872.png)

![3-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-1-ol](/img/structure/B1488874.png)
![[1-(Oxolane-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1488876.png)


![[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488882.png)
